molecular formula C6H8ClF2NO2 B6277898 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride CAS No. 2763776-01-6

3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Cat. No.: B6277898
CAS No.: 2763776-01-6
M. Wt: 199.6
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Description

3-amino-2,2-difluorobicyclo[111]pentane-1-carboxylic acid hydrochloride is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the construction of the bicyclo[1.1.1]pentane core through a series of cyclization reactions.

    Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Amination and carboxylation:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure and functional groups allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid
  • 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid

Uniqueness

Compared to similar compounds, 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in aqueous environments and biological systems.

Properties

CAS No.

2763776-01-6

Molecular Formula

C6H8ClF2NO2

Molecular Weight

199.6

Purity

95

Origin of Product

United States

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